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Compound of Interest

Compound Name: Tricyclohexylphosphine

Cat. No.: B042057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of common metal complexes featuring tricyclohexylphosphine (PCy₃) ligands.

Tricyclohexylphosphine is a bulky, electron-rich phosphine ligand widely employed in

coordination chemistry and catalysis due to its ability to stabilize metal centers and promote a

variety of chemical transformations. The protocols outlined below are intended to serve as a

guide for the preparation of these important compounds in a laboratory setting.

Palladium Complexes: Synthesis of trans-
Dichlorobis(tricyclohexylphosphine)palladium(II)
Palladium complexes bearing PCy₃ ligands are highly effective catalysts for cross-coupling

reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations

in the synthesis of pharmaceuticals and complex organic molecules. The trans-

dichlorobis(tricyclohexylphosphine)palladium(II) complex is a common and stable precursor

for generating catalytically active Pd(0) species in situ.
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Complex Formula Method Yield
31P NMR
(CDCl₃)

M.P. (°C)

trans-

[PdCl₂(PCy₃)₂

]

C₃₆H₆₆Cl₂P₂P

d

From

Na₂PdCl₄
Quantitative

δ 25.4 ppm

(s)
244-246

Experimental Protocol: Synthesis of trans-[PdCl₂(PCy₃)₂]
This protocol describes a high-yield synthesis from sodium tetrachloropalladate.

Materials:

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

Tricyclohexylphosphine (PCy₃)

Ethanol (reagent grade)

Deionized water

Nitrogen gas

Procedure:

Under a nitrogen atmosphere, dissolve tricyclohexylphosphine (2.0 equivalents) in

deoxygenated ethanol.

In a separate flask, dissolve sodium tetrachloropalladate(II) (1.0 equivalent) in deoxygenated

water.

Slowly add the aqueous solution of Na₂PdCl₄ to the ethanolic solution of PCy₃ with vigorous

stirring.

A yellow precipitate of trans-[PdCl₂(PCy₃)₂] will form immediately.

Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
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Collect the yellow solid by vacuum filtration.

Wash the solid with water, followed by ethanol, and finally with diethyl ether to facilitate

drying.

Dry the product under vacuum to obtain trans-[PdCl₂(PCy₃)₂] as a yellow, air-stable solid.

Experimental Workflow

Preparation of Reactant Solutions

Reaction Work-up and Isolation

Tricyclohexylphosphine
(in Ethanol)

Mix Solutions

Sodium Tetrachloropalladate
(in Water)

Stir at RT
(1 hour) Vacuum Filtration Wash with Water,

Ethanol, and Ether Dry under Vacuum trans-[PdCl₂(PCy₃)₂]
(Yellow Solid)

Click to download full resolution via product page

Synthesis of trans-[PdCl₂(PCy₃)₂]

Ruthenium Complexes: Synthesis of First-
Generation Grubbs' Catalyst
Ruthenium-based olefin metathesis catalysts have revolutionized organic synthesis. The first-

generation Grubbs' catalyst, [RuCl₂(PCy₃)₂(CHPh)], is a versatile and widely used catalyst for

various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM),

and ring-opening metathesis polymerization (ROMP).[1][2]
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Complex Formula Method Yield
31P NMR
(C₆D₆)

M.P. (°C)

[RuCl₂(PCy₃)

₂(CHPh)]

C₄₃H₇₂Cl₂P₂R

u

Multi-step

from

RuCl₃·nH₂O

46-88%

(step-

dependent)

δ 37.5 ppm

(s)
153 (dec.)

Experimental Protocol: Multi-step Synthesis of
[RuCl₂(PCy₃)₂(CHPh)][2]
This protocol outlines a synthesis starting from ruthenium(III) chloride hydrate.

Step 1: Synthesis of [RuCl₂(p-cymene)]₂

A mixture of RuCl₃·nH₂O and α-phellandrene in ethanol is heated at reflux for 4-6 hours.

Upon cooling, the product precipitates and is collected by filtration, washed with ethanol and

ether, and dried.

Step 2: Synthesis of Ru(p-cymene)(COD)

[RuCl₂(p-cymene)]₂ is reacted with 1,5-cyclooctadiene (COD) in the presence of a weak

base (e.g., Na₂CO₃) in ethanol at reflux for 2 hours.

The reaction mixture is filtered, and the solvent is removed under reduced pressure. The

residue is extracted with hexane, and the product is isolated by crystallization.

Step 3: Synthesis of [RuCl₂(PCy₃)₂(CHPh)]

Ru(p-cymene)(COD) is dissolved in a hydrocarbon solvent (e.g., pentane or heptane).

Tricyclohexylphosphine (PCy₃) is added to the solution.

An excess of phenyldiazomethane (or a precursor like N-benzyl-N-nitrosourea) is added, and

the mixture is stirred at room temperature for 10-100 hours, depending on the solvent and

temperature.
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The purple solid product is collected by filtration, washed with methanol, and dried under

vacuum.

Experimental Workflow

Step 1: Synthesis of [RuCl₂(p-cymene)]₂

Step 2: Synthesis of Ru(p-cymene)(COD)

Step 3: Synthesis of Grubbs' Catalyst

RuCl₃·nH₂O Reflux in Ethanol

α-Phellandrene

[RuCl₂(p-cymene)]₂

Reflux in Ethanol

1,5-Cyclooctadiene

Weak Base

Ru(p-cymene)(COD)

Stir in Hydrocarbon Solvent

Tricyclohexylphosphine

Phenyldiazomethane [RuCl₂(PCy₃)₂(CHPh)]

Click to download full resolution via product page

Multi-step synthesis of Grubbs' Catalyst
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Iridium Complexes: Synthesis of Crabtree's Catalyst
Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly active and selective homogeneous

catalyst for the hydrogenation of alkenes, particularly hindered substrates.[3] It is also used in

isomerization and hydroboration reactions.

Quantitative Data
Complex Formula Method Yield M.P. (°C)

[Ir(COD)(PCy₃)

(py)]PF₆
C₃₁H₅₀F₆IrNP₂

From

[Ir(COD)Cl]₂
Not specified 175 (dec.)

Experimental Protocol: Synthesis of [Ir(COD)(PCy₃)
(py)]PF₆
This synthesis proceeds via an intermediate iridium-pyridine complex.

Materials:

[Ir(COD)Cl]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

Tricyclohexylphosphine (PCy₃)

Pyridine

Ammonium hexafluorophosphate (NH₄PF₆)

Acetone

Dichloromethane

Procedure:

In a flask, dissolve [Ir(COD)Cl]₂ in dichloromethane.

Add pyridine to the solution and stir to form [Ir(COD)(py)₂]Cl.

In a separate flask, dissolve ammonium hexafluorophosphate in acetone.
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Add the acetone solution of NH₄PF₆ to the iridium-pyridine complex solution to precipitate

[Ir(COD)(py)₂]PF₆.

Isolate the intermediate complex by filtration.

Dissolve the [Ir(COD)(py)₂]PF₆ intermediate in dichloromethane.

Add a solution of tricyclohexylphosphine in dichloromethane to the solution of the

intermediate.

The reaction is typically rapid. The product, Crabtree's catalyst, can be isolated by

precipitation with a non-polar solvent like diethyl ether or hexane.

Collect the orange, crystalline solid by filtration and dry under vacuum.

Experimental Workflow

Step 1: Synthesis of Intermediate

Step 2: Ligand Exchange

[Ir(COD)Cl]₂

React in DCM/Acetone

Pyridine

NH₄PF₆

[Ir(COD)(py)₂]PF₆

React in DCMTricyclohexylphosphine [Ir(COD)(PCy₃)(py)]PF₆
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Synthesis of Crabtree's Catalyst

Nickel Complexes: Synthesis of
Dichlorobis(tricyclohexylphosphine)nickel(II)
Nickel complexes with PCy₃ ligands are active catalysts for a variety of transformations,

including cross-coupling reactions and olefin oligomerization. The

dichlorobis(tricyclohexylphosphine)nickel(II) complex is a useful precursor for these catalytic

applications.

Quantitative Data
Complex Formula Method Yield Color

[NiCl₂(PCy₃)₂] C₃₆H₆₆Cl₂NiP₂ From NiCl₂·6H₂O Not specified Dark red-purple

Experimental Protocol: Synthesis of [NiCl₂(PCy₃)₂]
This protocol describes a direct synthesis from nickel(II) chloride hexahydrate.

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Tricyclohexylphosphine (PCy₃)

Ethanol (absolute)

Nitrogen or Argon gas

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O in warm absolute ethanol.

The solution will be green.

In a separate Schlenk flask, dissolve tricyclohexylphosphine (2.1 equivalents) in absolute

ethanol.
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Slowly add the warm nickel chloride solution to the phosphine solution with stirring.

A dark red-purple precipitate will form.

Continue stirring the mixture for 30 minutes to ensure complete reaction.

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

Collect the solid product by filtration under an inert atmosphere.

Wash the product with cold ethanol and then with a small amount of diethyl ether.

Dry the product under vacuum.

Experimental Workflow

Preparation of Reactant Solutions

Reaction and Precipitation Isolation

NiCl₂·6H₂O
(in warm Ethanol)

Add NiCl₂ solution
to PCy₃ solution

Tricyclohexylphosphine
(in Ethanol)

Stir for 30 min Cool in Ice Bath Inert Atmosphere
Filtration

Wash with cold
Ethanol and Ether Dry under Vacuum [NiCl₂(PCy₃)₂]

(Dark Red-Purple Solid)

Click to download full resolution via product page

Synthesis of [NiCl₂(PCy₃)₂]

Gold Complexes: Synthesis of
Chloro(tricyclohexylphosphine)gold(I)
Gold(I) complexes with phosphine ligands are of interest for their applications in catalysis and

medicinal chemistry. Chloro(tricyclohexylphosphine)gold(I) is a stable, linear complex that

serves as a precursor for more elaborate gold compounds.
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Quantitative Data
Complex Formula Method Yield M.P. (°C)

[AuCl(PCy₃)] C₁₈H₃₃AuClP
From

[AuCl(SMe₂)]
48% 218-222

Experimental Protocol: Synthesis of [AuCl(PCy₃)]
This protocol utilizes the labile dimethyl sulfide (SMe₂) ligand for substitution.

Materials:

Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)])

Tricyclohexylphosphine (PCy₃)

Dichloromethane

Procedure:

In a flask, dissolve chloro(dimethyl sulfide)gold(I) in dichloromethane.

Add a solution of tricyclohexylphosphine (1.0 equivalent) in dichloromethane to the gold

precursor solution.

Stir the reaction mixture at room temperature for 1 hour.

The product can be isolated by removing the solvent under reduced pressure.

The resulting solid can be purified by recrystallization from a suitable solvent system, such

as dichloromethane/hexane.

Collect the white, crystalline product by filtration and dry under vacuum.
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Reaction

Isolation and Purification

[AuCl(SMe₂)]
in Dichloromethane

Mix and Stir
at RT for 1 hour

Tricyclohexylphosphine
in Dichloromethane

Remove Solvent Recrystallize from
DCM/Hexane Filter and Dry [AuCl(PCy₃)]

(White Crystalline Solid)

Click to download full resolution via product page

Synthesis of [AuCl(PCy₃)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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